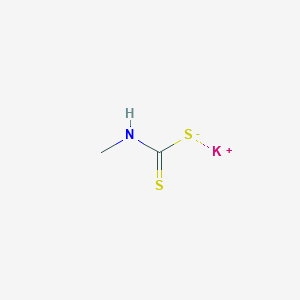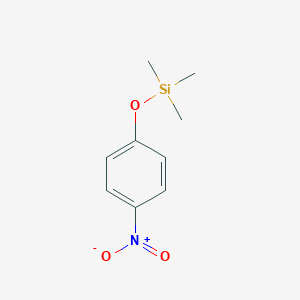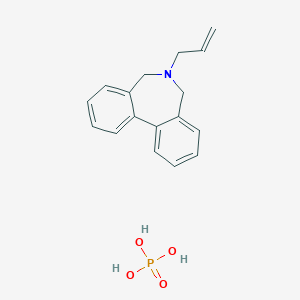
Dimethylbenzylcarbinyl acetate
Overview
Description
Synthesis Analysis
The synthesis of dimethylbenzylcarbinyl acetate and related compounds often involves cyclometalation reactions. A study by Davies et al. (2005) highlights the mechanism of cyclometalation by palladium acetate on dimethylbenzylamine, showcasing the electrophilic attack of palladium on an ortho arene C-H bond forming an agostic complex, which is a critical step before forming the cyclometalated product through intramolecular deprotonation by acetate (Davies, Donald, & Macgregor, 2005). Another relevant synthesis involves the reaction of fac-[ReX(CH3CN)2(CO)3] with N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazone under controlled conditions, leading to the formation of dimers exhibiting various coordination modes and chelate rings, as reported by Argibay-Otero et al. (2020) (Argibay-Otero, Graña, Carballo, & Vázquez-López, 2020).
Molecular Structure Analysis
The molecular structures of dimethylbenzylcarbinyl acetate and its derivatives have been elucidated through various analytical techniques. Ebersbach, Seichter, and Mazik (2022) discussed the crystal structures of related compounds, emphasizing the importance of substituents in determining molecular associations and network formations within crystals (Ebersbach, Seichter, & Mazik, 2022).
Chemical Reactions and Properties
Chemical reactions involving dimethylbenzylcarbinyl acetate encompass various cyclometalation and transmetalation processes. The role of acetate in cyclometalation reactions, as explored by Davies et al. (2003), demonstrates its significance beyond merely acting as a base, influencing the overall reaction pathway and product formation (Davies, Al-duaij, Fawcett, Giardiello, Hilton, & Russell, 2003).
Physical Properties Analysis
The physical properties of dimethylbenzylcarbinyl acetate, such as solubility, melting point, and boiling point, are crucial for its application in various fields. These properties are determined by the molecular structure and the presence of functional groups. Although specific studies on these properties were not highlighted in the current research findings, such properties typically influence the compound's behavior in synthesis and application contexts.
Chemical Properties Analysis
The chemical properties of dimethylbenzylcarbinyl acetate, including reactivity with other chemical agents and stability under different conditions, are of significant interest. The reaction of dimethylbenzylamine N-oxides with acetic anhydride, as part of the Polonovski reaction, illustrates the reactivity of similar compounds under specific conditions, offering insights into the potential chemical behavior of dimethylbenzylcarbinyl acetate derivatives (Jessop & Smith, 1976).
Scientific Research Applications
Cyclometalation Mechanisms : A study by Davies, Donald, and Macgregor (2005) in the Journal of the American Chemical Society investigates the cyclometalation mechanisms of dimethylbenzylamine by palladium acetate, which is relevant for understanding reactions involving Dimethylbenzylcarbinyl acetate (Davies, Donald, & Macgregor, 2005).
Tumor Promotion Studies : Research on skin tumor promotion in transgenic mice overexpressing the human ornithine decarboxylase gene, involving dimethylbenz[a]antracene, provides insights into the effects of chemicals similar to Dimethylbenzylcarbinyl acetate on tumor formation and progression (Halmekytö, Syrjänen, Jänne, & Alhonen, 1992).
Enzymatic Transesterification : The use of Dimethyl carbonate in the enzymatic transesterification of vegetable oils, relevant to the broader field of acyl transfer reactions where Dimethylbenzylcarbinyl acetate could be involved, is studied by Su, Zhang, Zhang, Gao, and Wei (2007) in the Biochemical Engineering Journal (Su, Zhang, Zhang, Gao, & Wei, 2007).
Cyclometallation Reactions : A joint computational and experimental study on the cyclometallation reactions of dimethylbenzylamine, related to Dimethylbenzylcarbinyl acetate, with various metal complexes is presented by Boutadla, Davies, Macgregor, and Poblador-Bahamonde (2009) in Dalton Transactions (Boutadla, Davies, Macgregor, & Poblador-Bahamonde, 2009).
Fragrance Material Review : A toxicologic and dermatologic review of 2,4-dimethylbenzyl acetate, a compound structurally similar to Dimethylbenzylcarbinyl acetate, as a fragrance ingredient is presented by McGinty, Letizia, and Api (2012) in Food and Chemical Toxicology (McGinty, Letizia, & Api, 2012).
Safety And Hazards
Future Directions
The current outlook of the Dimethylbenzylcarbinyl acetate market is positive and is expected to witness significant growth in the coming years. This is primarily attributed to the increasing demand for personal care and beauty products globally . The fragrance industry is constantly evolving, with new trends and innovative products continuously entering the market .
properties
IUPAC Name |
(2-methyl-1-phenylpropan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(13)14-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUWAIIVLCVEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041877 | |
| Record name | Dimethylbenzylcarbinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid, White to colourless liquid or crystals at room temperature; Powerful floral, fruity aroma | |
| Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-1-phenyl-2-propanyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | alpha,alpha-Dimethylphenethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol) | |
| Record name | alpha,alpha-Dimethylphenethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.995-1.002 | |
| Record name | alpha,alpha-Dimethylphenethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Dimethylbenzylcarbinyl acetate | |
CAS RN |
151-05-3 | |
| Record name | Dimethylbenzylcarbinyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl benzyl carbinyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dmbca | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylbenzylcarbinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-dimethylphenethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL BENZYL CARBINYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9488RL8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-1-phenyl-2-propanyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 °C | |
| Record name | 2-Methyl-1-phenyl-2-propanyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















